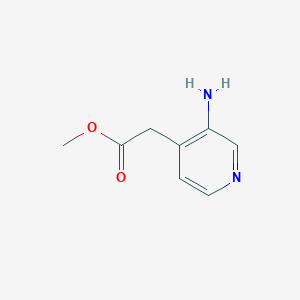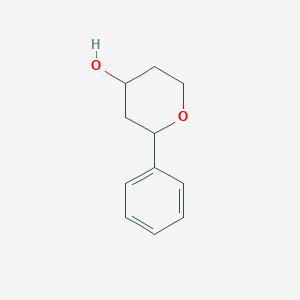
4-Hydroxy-2-phenyltetrahydro-2H-pyran
Übersicht
Beschreibung
2-Phenyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C11H14O2 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocycles
Wissenschaftliche Forschungsanwendungen
2-Phenyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various biologically active compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
This compound is often used as a solvent in organic synthesis , suggesting that it may interact with a wide range of molecules.
Mode of Action
As a solvent, it likely facilitates reactions by dissolving reactants and allowing them to interact more freely .
Biochemical Pathways
It’s known to be involved in the synthesis of tetrahydropyrans , which are key components in a variety of natural products and pharmaceuticals .
Pharmacokinetics
As a solvent, it’s likely to have good solubility, which could potentially impact its bioavailability .
Result of Action
As a solvent, it’s primarily used to facilitate other reactions rather than exerting direct effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Phenyltetrahydro-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For example, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield 2-Phenyltetrahydro-2H-pyran-4-ol . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .
Industrial Production Methods
Industrial production of 2-Phenyltetrahydro-2H-pyran-4-ol can also utilize Prins cyclization, with modifications to optimize yield and selectivity. The use of solid acid catalysts, such as ion exchangers or modified silicas, can enhance the efficiency of the reaction . Additionally, the reaction can be scaled up by adjusting the catalyst amount and reaction conditions to suit industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol: A similar compound with a methyl group substitution.
2-Phenyl-4-oxanol: Another derivative with a different functional group.
Uniqueness
2-Phenyltetrahydro-2H-pyran-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-phenyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82065-19-8 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


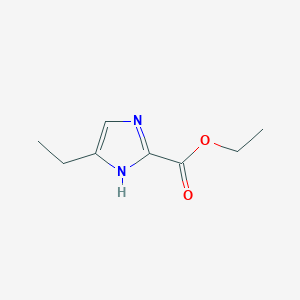
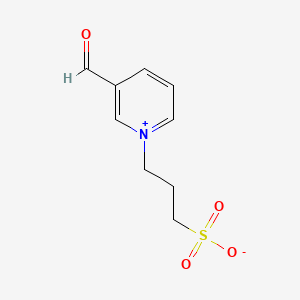
![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
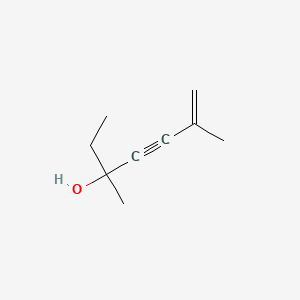

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
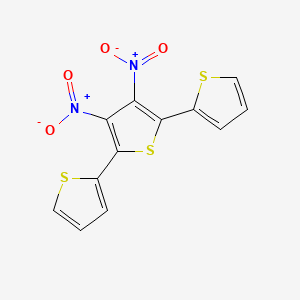

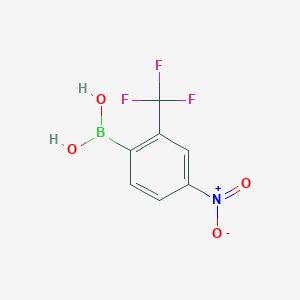



![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
